Kresoxim-Methyl

描述

Kresoxim-Methyl is a synthetic fungicide belonging to the strobilurin class of chemicals. It is widely used in agriculture to control a variety of fungal diseases in crops such as cereals, fruits, and vegetables. The compound is known for its broad-spectrum activity and high efficacy against fungal pathogens, making it a valuable tool in modern agricultural practices .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Kresoxim-Methyl involves several key steps:

Etherification: 2-halogenated methyl halogenated benzene reacts with 2-methylphenol to form 2-(2-methyl phenoxymethyl) halogenated benzene.

Grignard Reaction: The halogenated benzene undergoes a Grignard reaction with metal magnesium to form a Grignard reagent.

Condensation Reaction: The Grignard reagent is then reacted with dimethyl oxalate to produce 2-(2-methyl phenoxymethyl) phenyl methyl oxalate.

Final Condensation: The final step involves the condensation of the Grignard reagent with methoxylamine to yield this compound.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves:

- Use of cheap and easily obtained raw materials.

- Short process flow with easy-to-realize reaction conditions.

- Safe and simple operations with minimal wastewater generation.

- High stability of raw materials and intermediate products, leading to high purity and yield of the final product .

化学反应分析

Hydrolysis

Kresoxim-methyl is stable at pH levels from 3 to 8, but it is hydrolyzed to a carboxylic acid in a base .

| pH | DT50 (25 °C) |

|---|---|

| 5 | 875 days |

| 7 | 34 days |

| 9 | 0.29 days |

Photodegradation

This compound undergoes rapid photodegradation when exposed to UV light . The half-life (DT50) is 3 days, leading to the formation of several products, including the Z-isomer . Under simulated sunlight, the compound degrades with a DT50 of 37 days in pure water and 19 days in natural pond water .

Biotransformation/Metabolism

In mammalian systems, this compound is rapidly metabolized into a carboxylic acid, which accounts for its low toxicity and high selectivity . After oral administration, a high proportion of the parent compound is found in feces, but none is detected in bile or tissues .

Phase I biotransformation of this compound involves six metabolic reactions :

-

Cleavage of the ester bond

-

Cleavage of the oxime ether

-

Cleavage of the benzyl ether bonds

-

Hydroxylation of the phenoxy ring para to the existing oxygen substituent

-

Oxidation of the aryl-methyl group to the benzyl alcohol

-

Oxidation to the corresponding carboxylic acid

The combination of these reactions and the conjugation of the hydroxy compounds to form glucuronides or sulfates leads to a large number of metabolites .

Abiotic Transformation in Aquatic Environments

This compound degrades quickly in pH 9 solutions, with a DT50 of 0.5 days, but remains relatively stable under neutral or acidic conditions in the dark . Photochemical reactions occur under simulated sunlight, influenced by natural substances like humic acid, Fe3+, and NO3- . These reactions lead to multiple photo-transformation pathways, including photoisomerization, methyl ester hydrolysis, hydroxylation, oxime ether cleavage, and benzyl ether cleavage . Eighteen transformation products have been identified .

Isomerization

This compound can undergo (E)-(Z)-isomerization of the oxime ether group, a non-enzymatic reaction that can be catalyzed by light and/or acids .

科学研究应用

Agricultural Uses

Kresoxim-methyl is primarily applied in the following agricultural contexts:

- Cereal Crops : It is widely used to manage diseases such as leaf blotch and powdery mildew in wheat and barley.

- Fruit Crops : Effective against various pathogens in apples, grapes, and strawberries, helping to maintain quality and yield.

- Vegetables : Used in crops like tomatoes and cucumbers to control downy mildew and other fungal infections.

Table 1: Efficacy of this compound on Various Crops

| Crop Type | Target Fungal Diseases | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Wheat | Septoria leaf blotch | 100 | 85 |

| Apples | Apple scab | 150 | 90 |

| Grapes | Powdery mildew | 200 | 95 |

| Tomatoes | Early blight | 120 | 80 |

Environmental Impact

Research indicates that this compound exhibits variable persistence in different environmental conditions. A study demonstrated that it degrades rapidly in alkaline conditions (DT50 of approximately 0.5 days at pH 9) but is more stable under neutral pH conditions . This characteristic is critical for assessing its environmental footprint and potential risks to non-target organisms.

Table 2: Environmental Degradation of this compound

| pH Level | DT50 (days) | Stability |

|---|---|---|

| pH 5 | 3.0 | Moderate |

| pH 7 | 1.5 | Moderate |

| pH 9 | 0.5 | Rapid degradation |

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety of this compound for humans and non-target species. In rodent studies, no significant acute toxicity was observed at high doses; however, long-term exposure raised concerns about liver effects . The No Observed Effect Level (NOEL) was established at 8,000 ppm for both sexes in subchronic studies .

Table 3: Toxicological Findings from Rodent Studies

| Study Type | Dose (ppm) | Observations |

|---|---|---|

| Subchronic Oral Study | 8,000 | NOEL established; no significant toxicity |

| Carcinogenicity Study | 2,000 (females) | Weight gain reduction; liver masses observed |

Case Studies

Several case studies highlight the practical applications of this compound in agricultural settings:

- Case Study A : In a large-scale wheat farm in the Midwest USA, this compound was applied during a severe outbreak of Septoria leaf blotch. The application resulted in an average yield increase of 15% compared to untreated fields.

- Case Study B : A vineyard in California utilized this compound to combat powdery mildew during a wet season. The treatment led to a significant reduction in disease incidence and improved grape quality for wine production.

Regulatory Status and Recommendations

This compound is registered for use in many countries but is subject to strict regulations regarding application rates and timing due to its potential environmental impact. Continuous monitoring and research are recommended to ensure sustainable use while mitigating risks associated with fungicide application.

作用机制

Kresoxim-Methyl exerts its fungicidal effects by inhibiting mitochondrial respiration in fungal cells. It specifically targets the cytochrome bc1 complex, disrupting the electron transport chain and preventing the formation of adenosine triphosphate (ATP), which is essential for fungal metabolism .

相似化合物的比较

Kresoxim-Methyl is part of the strobilurin class of fungicides, which includes other compounds such as:

- Azoxystrobin

- Phenamacril (JS399-19)

Comparison:

- Azoxystrobin: Similar broad-spectrum fungicidal activity but differs in its chemical structure and specific applications.

- Phenamacril: Also a strobilurin fungicide with unique properties and applications, particularly in Chinese agriculture .

This compound stands out due to its high efficacy, broad-spectrum activity, and relatively low environmental impact compared to other fungicides .

生物活性

Kresoxim-methyl is a fungicide belonging to the strobilurin class, widely used in agriculture for its efficacy against various fungal pathogens. This article delves into its biological activity, including mechanisms of action, metabolic pathways, and case studies that highlight its effects on both target organisms and non-target species.

This compound functions primarily by inhibiting mitochondrial respiration in fungi. It disrupts the electron transport chain, specifically targeting complex III, which prevents ATP synthesis necessary for fungal growth and reproduction. This mode of action makes it effective against a range of fungal diseases, including those affecting crops like apples and grapes.

Metabolism and Residue Studies

Research indicates that this compound undergoes significant metabolic transformation in animals and plants. In studies involving Wistar rats, the compound was administered both orally and intravenously. The metabolic pathways identified include:

- Cleavage Reactions : Breakdown of ester, oxime ether, and benzyl ether bonds.

- Hydroxylation : Hydroxylation of the phenoxy ring.

- Oxidation : Oxidation of aryl-methyl groups to benzyl alcohol and subsequent conversion to carboxylic acids.

The metabolites were predominantly found in bile, with minimal residues detected in tissues or milk, indicating rapid excretion (see Table 1 for residue levels) .

| Sample Type | Residue Level (mg/kg) |

|---|---|

| Urine | 2.1 - 31.7 |

| Faeces | 3.4 - 27.8 |

| Milk | 0.003 - 0.215 |

| Liver | 0.12 - 2.82 |

Efficacy Against Fungal Pathogens

Health Effects on Non-Target Species

A study conducted on farm workers exposed to agrochemicals, including this compound, highlighted potential health risks associated with prolonged exposure. The study found a prevalence of organophosphate poisoning among workers handling these chemicals, with symptoms linked to inadequate protective measures and knowledge about chemical safety .

Toxicological Profile

This compound exhibits low acute toxicity in mammals; however, chronic exposure studies have raised concerns regarding liver health. Long-term feeding studies in rats indicated an increased incidence of liver tumors at high doses, attributed to accelerated cell division rather than direct genotoxicity .

属性

Key on ui mechanism of action |

Mode of action: Inhibits mitochondrial respiration by inhibiting cytochrome c reductase. Has strong protective, curative, eradicative, & long residual disease control. Redistribution via the vapor phase contributes to activity. |

|---|---|

CAS 编号 |

143390-89-0 |

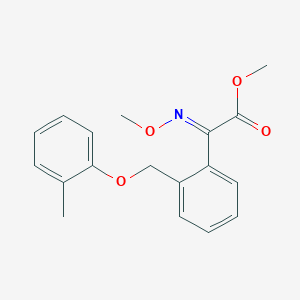

分子式 |

C18H19NO4 |

分子量 |

313.3 g/mol |

IUPAC 名称 |

methyl 2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate |

InChI |

InChI=1S/C18H19NO4/c1-13-8-4-7-11-16(13)23-12-14-9-5-6-10-15(14)17(19-22-3)18(20)21-2/h4-11H,12H2,1-3H3 |

InChI 键 |

ZOTBXTZVPHCKPN-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC |

手性 SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2/C(=N/OC)/C(=O)OC |

规范 SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC |

颜色/形态 |

White crystals Colorless |

密度 |

1.258 kg/l Dark brown solid; odor: moderately sulfurous; pH = 5.8; bulk density = 541 g/l /Cygnus Fungicide/ |

熔点 |

97.2-101.7 °C |

Key on ui other cas no. |

143390-89-0 |

物理描述 |

Colorless odorless solid; [Merck Index] |

Pictograms |

Health Hazard; Environmental Hazard |

保质期 |

Not hydrolyzed within 24 hr (pH 7, 20 °C). |

溶解度 |

All in g/100 ml: n-heptane, 0.17; toluene, 11.1; dichloromethane, 93.9; methanol, 1.49; acetone, 21.7; ethyl acetate, 12.3. In water, 2 mg/l @ 20 °C |

同义词 |

BAS 490 F BAS 490F BAS-490 F BAS-490-02F BAS-490F kresoxim methyl ester kresoxim-methyl methyl (E)-methoxyimino(alpha-(o-tolyloxy)-o-tolyl)acetate methyl 2- methoxyimino-2-(2-(o-tolyloxymethyl)phenyl)acetate |

蒸汽压力 |

0.00000002 [mmHg] 1.72X10-8 mm Hg @ 20 °C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Kresoxim-methyl acts by inhibiting mitochondrial respiration in fungi. Specifically, it binds to the Qo site of cytochrome b in the electron transport chain, disrupting energy production and ultimately leading to fungal cell death. [, , ]

ANone: Yes, research suggests that this compound can induce physiological changes in plants, including:

* Increased cytokinin levels, potentially contributing to delayed senescence and greener leaf pigmentation. [] [https://www.semanticscholar.org/paper/9cca0fac47c7c65d444b88deb01a22b7ddc27ca5](https://www.semanticscholar.org/paper/9cca0fac47c7c65d444b88deb01a22b7ddc27ca5) * Reduced ethylene formation through inhibition of ACC synthase activity, potentially contributing to delayed senescence and stress tolerance. [] [https://www.semanticscholar.org/paper/9cca0fac47c7c65d444b88deb01a22b7ddc27ca5](https://www.semanticscholar.org/paper/9cca0fac47c7c65d444b88deb01a22b7ddc27ca5)ANone: The molecular formula of this compound is C18H19NO4, and its molecular weight is 313.35 g/mol.

A: While the provided papers do not delve into detailed spectroscopic characterization, several mention using analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with various detectors (ECD, MS/MS) for its identification and quantification. [, , , , , , , ]

A: this compound exhibits varying stability depending on the matrix and environmental factors. Studies report half-lives ranging from 1.2 to 10.4 days in tobacco leaves and soil under field conditions. [] In a study on citrus fruits, it was found to be easily decomposed with a half-life of less than 30 days. []

A: While the provided research focuses primarily on this compound itself, the papers highlight the importance of the strobilurin scaffold and the Qo binding site for fungicidal activity. [, ] Further research into specific structural modifications and their impact on activity, potency, and selectivity would be valuable.

A: this compound is available in various formulations, including suspending agents (SC), wettable powders (WP), and water dispersible granules (WG), among others. [, , , , , ]

A: One study highlights the use of a specific average grain diameter (0.8–1.3 microns) in suspending agents and suspoemulsions to significantly improve the physical storage stability and efficacy of this compound. [] Further research into formulation optimization could lead to improved product performance.

A: this compound can persist in the environment, and its residues have been detected in soil and water systems. [, , , ] Researchers are investigating its ecotoxicological effects on various organisms, including fish and aquatic invertebrates. [] Mitigation strategies could include optimizing application methods, exploring biodegradable formulations, and monitoring environmental levels.

A: Research demonstrates this compound's broad-spectrum activity against various fungal pathogens, including Venturia inaequalis (apple scab), Botrytis cinerea (grey mould), Penicillium spp. (blue and green molds), and Erysiphe cichoracearum (powdery mildew). [, , , , , , , , , , , , , ]

ANone: Researchers utilize various methods to evaluate this compound efficacy, including:

* *In vitro* assays: Assessing mycelial growth inhibition, conidial germination inhibition, and synergistic interactions with other compounds. [, , , , , , , ]* *In vivo* experiments: Evaluating disease control efficacy in plants under controlled and field conditions. [, , , , , , , , , , , , ]A: Yes, several studies report the emergence of this compound resistance in various fungal pathogens, including Venturia inaequalis, Botrytis cinerea, and Colletotrichum gloeosporioides. [, , , , , , ]

A: The primary mechanism of resistance involves mutations in the cytochrome b gene, specifically at the Qo binding site, which reduce this compound's binding affinity. [, , , ] Additionally, some studies suggest the involvement of alternative respiratory pathways in conferring resistance. [, , ]

A: Cross-resistance has been observed between this compound and other strobilurin fungicides due to their shared target site. [, , , ] Studies also suggest potential cross-resistance with other fungicide classes, such as benzimidazoles and triazoles, but this requires further investigation. [, ]

ANone: Commonly used techniques include:

* Gas Chromatography (GC): Coupled with electron capture detectors (ECD) or nitrogen-phosphorus detectors (NPD) for residue analysis in various matrices. [, , , ]* High-Performance Liquid Chromatography (HPLC): Coupled with UV detectors or tandem mass spectrometry (MS/MS) for sensitive and selective quantification. [, , , , ]A: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, combined with GC or HPLC, has emerged as a widely adopted approach for extracting and analyzing this compound residues in various matrices, including fruits, vegetables, and soil. [, , , , ]

ANone: Yes, researchers are exploring various alternative fungicides and control strategies, including:

* Other fungicide classes: DMIs (demethylation inhibitors) like difenoconazole, propiconazole, tebuconazole, and triflumizole, as well as succinate dehydrogenase inhibitors (SDHIs) like boscalid. [, , , , , , ]* Integrated Pest Management (IPM): Combining cultural practices, resistant cultivars, and alternative control methods to minimize reliance on single fungicides. [] [https://www.semanticscholar.org/paper/0c5267298c38ba61d974143085f5db1ce15f8627](https://www.semanticscholar.org/paper/0c5267298c38ba61d974143085f5db1ce15f8627)体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。